1-benzyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a trifluoromethyl group, and a dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine ring . These groups can confer various properties to the compound, depending on their arrangement and the presence of other substituents.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzyl group might be introduced via a Friedel-Crafts alkylation, while the trifluoromethyl group could be added using a reagent like trifluoromethyltrimethylsilane .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine ring system is a fused ring system that contains both nitrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the benzyl group could potentially undergo oxidation reactions, while the trifluoromethyl group might be susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis and Biological Applications
Synthetic Pathways and Derivatives : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves complex chemical reactions aimed at introducing various functional groups to alter their biological activity. For example, the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine showcases the chemical versatility of this scaffold and its potential for generating new molecules with varied biological activities (Kuznetsov & Chapyshev, 2007).
Antimicrobial Activity : Pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial properties. The synthesis and study of the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, for instance, demonstrated significant activity against various bacterial strains, indicating the potential of this chemical framework in developing new antimicrobial agents (Kolisnyk et al., 2015).
Anti-inflammatory and Antihypertensive Activities : Compounds with the pyrrolo[2,3-d]pyrimidine core have shown promising anti-inflammatory and antihypertensive activities. This suggests their potential utility in developing therapeutic agents targeting cardiovascular diseases and inflammatory conditions. Research on related structures has shown that modifications of the pyrimidine ring can lead to compounds with significant biological activities, underscoring the importance of this motif in medicinal chemistry (Alam et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research might focus on optimizing its properties, studying its mechanism of action in more detail, and conducting clinical trials .
Properties
IUPAC Name |
6-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O2/c26-25(27,28)17-9-6-10-18(13-17)29-23(33)20-14-19-22(32(20)15-16-7-2-1-3-8-16)30-21-11-4-5-12-31(21)24(19)34/h1-14H,15H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTBEKLQGAVAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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